1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid
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Description
“1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid” is a synthetic chemical compound. It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . This compound has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process starts with propargyl alcohol as the starting material, which undergoes oxidation, esterification, and addition to synthesize N,N-dimethylaminoacrylate . This compound is then subjected to substitution, cyclization, methylation, and basic hydrolysis to produce the final product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid group . The difluoromethyl group is particularly important for the fungicidal efficacy of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include oxidation, esterification, addition, substitution, cyclization, methylation, and basic hydrolysis . These reactions require specific conditions and reagents, and the process needs to be carefully controlled to ensure the correct product is formed .Mechanism of Action
The mechanism of action of “1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid” is related to its role as a succinate dehydrogenase inhibitor . Succinate dehydrogenase is a key enzyme in the mitochondrial respiratory chain, and its inhibition disrupts energy production in the cells, leading to cell death .
Safety and Hazards
When handling “1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid”, it’s important to avoid breathing dust and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
1-[4-(difluoromethyl)phenyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-10(13)7-1-3-9(4-2-7)15-6-8(5-14-15)11(16)17/h1-6,10H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTGRDNXCPABIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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